molecular formula C8H8N2O B1439255 7-methoxy-1H-pyrrolo[3,2-b]pyridine CAS No. 425380-39-8

7-methoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1439255
CAS RN: 425380-39-8
M. Wt: 148.16 g/mol
InChI Key: QIJRLASLGKGDEG-UHFFFAOYSA-N
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Description

7-Methoxy-1H-pyrrolo[3,2-b]pyridine is a compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is also known by its IUPAC name, methyl 1H-pyrrolo[3,2-b]pyridin-7-yl ether .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . One study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis and biological evaluation of a new series of HNE inhibitors with a pyrrolo pyridine scaffold .


Molecular Structure Analysis

The molecular structure of 7-methoxy-1H-pyrrolo[3,2-b]pyridine consists of a five-membered pyrrole ring fused to a six-membered pyridine ring . The InChI code for this compound is 1S/C8H8N2O/c1-11-7-3-5-9-6-2-4-10-8(6)7/h2-5,10H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 7-methoxy-1H-pyrrolo[3,2-b]pyridine are not mentioned in the search results, pyrrolopyridines have been the subject of many pharmacological studies due to their structure containing two important pharmacophores, i.e., pyrrole and pyridine .


Physical And Chemical Properties Analysis

7-Methoxy-1H-pyrrolo[3,2-b]pyridine is a solid at room temperature . It has a topological polar surface area of 37.9 Ų and one rotatable bond . Its exact mass and monoisotopic mass are both 148.063662883 g/mol .

Scientific Research Applications

Chemical Synthesis

“7-methoxy-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C8H8N2O . It’s used in the synthesis of various other chemical compounds.

Biomedical Applications

The compound belongs to a group of heterocyclic compounds known as pyrazolo[3,4-b]pyridines . These compounds have been the subject of extensive research due to their close similarity with the purine bases adenine and guanine . This makes “7-methoxy-1H-pyrrolo[3,2-b]pyridine” potentially useful in biomedical applications.

Drug Development

Pyrazolo[3,4-b]pyridines, the group of compounds that “7-methoxy-1H-pyrrolo[3,2-b]pyridine” belongs to, have been used in the development of various drugs . Their structural similarity to purine bases makes them potential candidates for the development of new therapeutic agents .

Fibroblast Growth Factor Receptor Inhibitors

There is evidence that 1H-pyrrolo[2,3-b]pyridine derivatives can act as potent fibroblast growth factor receptor inhibitors . This suggests that “7-methoxy-1H-pyrrolo[3,2-b]pyridine” could potentially be used in the development of treatments for diseases related to these receptors.

Cancer Research

The compound has been mentioned in the context of molecular cancer research . While the specific role of “7-methoxy-1H-pyrrolo[3,2-b]pyridine” in this field is not clear from the available information, it’s possible that it could be used in the study of cancer cell biology or the development of new cancer treatments.

Cell Migration and Invasion Studies

A derivative of 1H-pyrrolo[2,3-b]pyridine has been evaluated for its effect on the migration and invasion abilities of 4T1 cells . This suggests that “7-methoxy-1H-pyrrolo[3,2-b]pyridine” could potentially be used in similar studies, contributing to our understanding of cell biology.

Mechanism of Action

Target of Action

The primary targets of 7-methoxy-1H-pyrrolo[3,2-b]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

7-methoxy-1H-pyrrolo[3,2-b]pyridine interacts with FGFRs, inhibiting their activity . This interaction results in the inhibition of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt . The inhibition of these pathways disrupts the processes of cell proliferation, migration, and angiogenesis .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation, and migration, among other processes . By inhibiting FGFRs, 7-methoxy-1H-pyrrolo[3,2-b]pyridine disrupts these pathways, leading to downstream effects such as the inhibition of cell proliferation and migration .

Pharmacokinetics

It is known that the compound has a molecular weight of 14816 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties, in turn, impact the bioavailability of the compound.

Result of Action

The inhibition of FGFRs by 7-methoxy-1H-pyrrolo[3,2-b]pyridine leads to a decrease in cell proliferation and migration . This can result in the inhibition of tumor growth in cancers associated with abnormal FGFR signaling .

Action Environment

The action, efficacy, and stability of 7-methoxy-1H-pyrrolo[3,2-b]pyridine can be influenced by various environmental factors. For instance, the compound should be stored at room temperature, away from moisture . Additionally, the compound’s efficacy may be affected by the specific cellular environment in which it is acting, including the presence of other signaling molecules and the state of the target cells.

Safety and Hazards

The safety information for 7-methoxy-1H-pyrrolo[3,2-b]pyridine indicates that it is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

properties

IUPAC Name

7-methoxy-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-3-5-9-6-2-4-10-8(6)7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJRLASLGKGDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663747
Record name 7-Methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-1H-pyrrolo[3,2-b]pyridine

CAS RN

425380-39-8
Record name 7-Methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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